molecular formula C9H18O2 B12656271 2,4-Dipropyl-1,3-dioxolane CAS No. 85665-58-3

2,4-Dipropyl-1,3-dioxolane

Cat. No.: B12656271
CAS No.: 85665-58-3
M. Wt: 158.24 g/mol
InChI Key: BMIAHVTUYOZZGB-UHFFFAOYSA-N
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Description

2,4-Dipropyl-1,3-dioxolane is an organic compound with the molecular formula C9H18O2. It belongs to the class of dioxolanes, which are cyclic acetals formed by the reaction of aldehydes or ketones with diols. This compound is characterized by its two propyl groups attached to the 2 and 4 positions of the dioxolane ring. It is used in various chemical processes and has applications in different fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dipropyl-1,3-dioxolane can be synthesized through the reaction of propionaldehyde with 1,3-propanediol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the dioxolane ring. The general reaction can be represented as follows:

[ \text{CH}_3\text{CH}_2\text{CHO} + \text{HOCH}_2\text{CH}_2\text{CH}_2\text{OH} \rightarrow \text{C}_9\text{H}_18\text{O}_2 + \text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as p-toluenesulfonic acid or sulfuric acid is common to accelerate the reaction. Additionally, the reaction mixture is often subjected to distillation to purify the product and remove any unreacted starting materials or by-products.

Chemical Reactions Analysis

Types of Reactions

2,4-Dipropyl-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the dioxolane ring into diols or other reduced forms.

    Substitution: The propyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Propionic acid or propyl ketones.

    Reduction: 1,3-propanediol or other reduced derivatives.

    Substitution: Various substituted dioxolanes depending on the substituent introduced.

Scientific Research Applications

2,4-Dipropyl-1,3-dioxolane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a protecting group for diols.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclic acetals.

    Medicine: Research into potential pharmaceutical applications, including drug delivery systems.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2,4-dipropyl-1,3-dioxolane involves its ability to form stable cyclic structures, which can interact with various molecular targets. The dioxolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that participate in further chemical transformations. The molecular pathways involved depend on the specific reactions and conditions under which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Diisopropyl-1,3-dioxolane
  • 2,4-Dimethyl-1,3-dioxolane
  • 2,2-Dimethyl-1,3-dioxolane

Uniqueness

2,4-Dipropyl-1,3-dioxolane is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other dioxolanes. The presence of propyl groups at the 2 and 4 positions enhances its stability and makes it suitable for specific applications in organic synthesis and industrial processes.

Properties

CAS No.

85665-58-3

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

2,4-dipropyl-1,3-dioxolane

InChI

InChI=1S/C9H18O2/c1-3-5-8-7-10-9(11-8)6-4-2/h8-9H,3-7H2,1-2H3

InChI Key

BMIAHVTUYOZZGB-UHFFFAOYSA-N

Canonical SMILES

CCCC1COC(O1)CCC

Origin of Product

United States

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